In-Depth Technical Guide: Physical Properties of Tetrabutylammonium Nitrite
In-Depth Technical Guide: Physical Properties of Tetrabutylammonium Nitrite
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrabutylammonium nitrite (B80452) ((C₄H₉)₄NNO₂) is a quaternary ammonium (B1175870) salt that serves as a versatile reagent in various chemical applications.[1] Its utility in organic synthesis, particularly as a source of the nitrite ion for nitrosation reactions and the synthesis of aliphatic nitro compounds, makes a thorough understanding of its physical properties essential for researchers and professionals in drug development and chemical manufacturing.[1][2][3] This technical guide provides a comprehensive overview of the known physical properties of Tetrabutylammonium nitrite, alongside detailed experimental protocols for their determination.
Core Physical Properties
The physical characteristics of Tetrabutylammonium nitrite are critical for its handling, storage, and application in experimental and industrial settings. A summary of these properties is presented in Table 1.
| Property | Data | Source(s) |
| Molecular Formula | C₁₆H₃₆N₂O₂ | [2][4] |
| Molecular Weight | 288.47 g/mol | [2][4] |
| Appearance | White to off-white or pale yellow crystalline powder.[1] May also present as a white, hygroscopic crystalline powder with a slight beige tinge. | [1] |
| Melting Point | 99-103 °C | [4] |
| Boiling Point | Data not available. | |
| Solubility | Miscible with water. Soluble in organic solvents.[1] | [1] |
| Purity | Typically ≥97.0% | [2][3] |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of Tetrabutylammonium nitrite are crucial for its effective use and quality control. The following sections provide representative experimental protocols.
Synthesis of Tetrabutylammonium Nitrite via Ion Exchange
This protocol describes a common method for the synthesis of Tetrabutylammonium nitrite from a halide salt precursor.
3.1.1 Materials and Equipment
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Tetrabutylammonium halide (e.g., bromide or iodide)
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Anion exchange resin
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Sodium nitrite (NaNO₂)
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Deionized water
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Glass column for chromatography
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Rotary evaporator
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Filtration apparatus
3.1.2 Procedure
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Resin Preparation: Swell the anion exchange resin in deionized water and pack it into a glass column.
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Resin Activation: Wash the resin thoroughly with a solution of sodium nitrite to replace the original counter-ions with nitrite ions. Continue washing until the eluent is free of the original halide ions (test with silver nitrate (B79036) solution).
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Ion Exchange: Dissolve the Tetrabutylammonium halide in deionized water and pass the solution through the prepared resin column.
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Elution: Elute the column with deionized water, collecting the fractions containing the Tetrabutylammonium nitrite.
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Product Isolation: Combine the product-containing fractions and remove the water using a rotary evaporator to yield the solid Tetrabutylammonium nitrite.
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Purification: The resulting solid can be further purified by recrystallization from an appropriate solvent if necessary.
Determination of Melting Point
The melting point is a key indicator of purity. A sharp melting range is characteristic of a pure compound.
3.2.1 Materials and Equipment
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Tetrabutylammonium nitrite sample (powdered)
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Capillary tubes (sealed at one end)
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Melting point apparatus (e.g., Mel-Temp or Thiele tube)
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Mortar and pestle (if sample is not a fine powder)
3.2.2 Procedure
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Sample Preparation: Ensure the Tetrabutylammonium nitrite sample is completely dry. If necessary, gently grind the crystals to a fine powder using a mortar and pestle.[5]
-
Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to introduce a small amount of the solid.[5]
-
Packing the Sample: Invert the tube and tap it gently on a hard surface to cause the solid to fall to the sealed end. The packed sample height should be 2-3 mm.[5]
-
Measurement:
-
Place the capillary tube in the heating block of the melting point apparatus.[5]
-
Heat the sample at a moderate rate until the temperature is about 15-20°C below the expected melting point.
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Decrease the heating rate to approximately 1-2°C per minute to ensure thermal equilibrium.
-
Record the temperature at which the first liquid droplet appears (the beginning of the melting range).
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Record the temperature at which the last solid crystal melts (the end of the melting range).
-
-
Purity Assessment: A narrow melting range (0.5-1°C) is indicative of a high-purity sample. Impurities typically cause a depression and broadening of the melting point range.
Determination of Solubility
This protocol outlines a method for the qualitative and semi-quantitative determination of the solubility of Tetrabutylammonium nitrite in various solvents.
3.3.1 Materials and Equipment
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Tetrabutylammonium nitrite
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A selection of solvents (e.g., water, ethanol, acetone, toluene)
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Test tubes or small vials
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Vortex mixer or magnetic stirrer
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Analytical balance
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UV/Vis Spectrophotometer (for quantitative measurement)
3.3.2 Qualitative Procedure
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Add approximately 10 mg of Tetrabutylammonium nitrite to a test tube.
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Add 1 mL of the chosen solvent to the test tube.
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Agitate the mixture vigorously using a vortex mixer for 1-2 minutes.
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Visually inspect the solution for any undissolved solid. Classify the solubility as:
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Soluble: No visible solid particles.
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Partially Soluble: Some solid remains, but a significant portion has dissolved.
-
Insoluble: The solid does not appear to have dissolved.
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3.3.3 Quantitative Procedure (UV/Vis Spectroscopy) This method is suitable if the compound has a chromophore or if a colored complex can be formed.
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Prepare a Calibration Curve:
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Prepare a series of standard solutions of Tetrabutylammonium nitrite of known concentrations in the solvent of interest.
-
Measure the absorbance of each standard at a predetermined wavelength (λ_max).
-
Plot a graph of absorbance versus concentration to create a calibration curve.
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-
Prepare a Saturated Solution:
-
Add an excess amount of Tetrabutylammonium nitrite to a known volume of the solvent in a vial.
-
Stir the mixture at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached.
-
-
Sample Analysis:
-
Centrifuge or filter the saturated solution to remove any undissolved solid.
-
Carefully take an aliquot of the clear supernatant and dilute it with the solvent to a concentration that falls within the range of the calibration curve.
-
Measure the absorbance of the diluted sample.
-
-
Calculate Solubility:
-
Use the absorbance of the diluted sample and the calibration curve to determine its concentration.
-
Calculate the concentration of the original saturated solution, taking the dilution factor into account. This value represents the solubility of Tetrabutylammonium nitrite in that solvent at that temperature.
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Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the physical and chemical characterization of a synthesized compound like Tetrabutylammonium nitrite.
Caption: Workflow for the synthesis and characterization of Tetrabutylammonium nitrite.
